N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide
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Overview
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide” is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with some showing better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses . The 1H-NMR analysis of the derivatives reveals a single olefinic proton, consistent with the formation of a single isomer, which is assigned to have the thermodynamically more stable E configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Anti-Inflammatory Properties
Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Analgesic Activity
Thiazoles, which are part of the benzothiazole structure, have been observed to have greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .
Rheumatic and Arthritis Treatment
Benzothiazole derivatives are often used in the treatment of rheumatic, rheumatoid arthritis, and osteoarthritis .
Organic Synthesis
Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Docking Studies
Molecular docking studies have been accomplished for benzothiazole derivatives to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This helps in understanding the interaction of these compounds with biological targets and can guide the design of more potent inhibitors.
Future Directions
Benzothiazole derivatives, including “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide”, show promising anti-tubercular activity . Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting further in vitro and in vivo studies to assess their potential as anti-tubercular drugs.
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14(28)27-11-10-17-20(13-27)32-24(26-22(29)15-6-5-7-16(12-15)30-2)21(17)23-25-18-8-3-4-9-19(18)31-23/h3-9,12H,10-11,13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKOPXSDUZUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide |
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